N-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-2-amine
Description
N-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-2-amine is a boronate-containing benzoimidazole derivative. Its structure features a 1H-benzo[d]imidazole core substituted with a methyl group at the 2-amine position and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate ester) at the 6-position. This compound is of interest in medicinal and materials chemistry due to the versatility of the boronate ester group in Suzuki-Miyaura cross-coupling reactions, which enable further functionalization .
Properties
Molecular Formula |
C14H20BN3O2 |
|---|---|
Molecular Weight |
273.14 g/mol |
IUPAC Name |
N-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzimidazol-2-amine |
InChI |
InChI=1S/C14H20BN3O2/c1-13(2)14(3,4)20-15(19-13)9-6-7-10-11(8-9)18-12(16-5)17-10/h6-8H,1-5H3,(H2,16,17,18) |
InChI Key |
OIWJVJCBBOWHKX-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N=C(N3)NC |
Origin of Product |
United States |
Preparation Methods
Condensation of o-Phenylenediamine Derivatives
The benzimidazole scaffold is typically synthesized via cyclocondensation of substituted o-phenylenediamines with carbonyl sources. For example, 2-aminobenzimidazole (CAS 934-32-7) can be prepared by refluxing 1,2-diaminobenzene with cyanogen bromide or thiourea derivatives. In one protocol:
-
1,2-Diaminobenzene reacts with cyanogen bromide in ethanol under reflux to form 2-aminobenzimidazole in 61.2% yield after silica gel chromatography.
This method highlights the importance of solvent choice (ethanol) and purification techniques (chromatography, recrystallization) for isolating the benzimidazole core.
N-Methylation of the Amine Group
Reductive Amination
The primary amine at position 2 is methylated using reductive amination or alkylation:
-
2-Amino-6-bromo-1H-benzo[d]imidazole is treated with formaldehyde and NaBH₃CN in methanol at 0°C, yielding the N-methyl derivative in 85% yield.
Alternative Method :
-
Direct alkylation with methyl iodide and K₂CO₃ in DMF at 60°C achieves quantitative methylation but requires careful pH control.
Integrated Synthetic Routes
Sequential Borylation and Methylation
A two-step approach optimizes yield and purity:
One-Pot Methodology
Recent advances enable tandem borylation/methylation:
-
6-Bromo-1H-benzo[d]imidazol-2-amine , bis(pinacolato)diboron , and methylamine react under microwave irradiation (120°C, 1 h) with Pd(OAc)₂/XPhos to afford the target compound in 78% yield.
Analytical Characterization
Spectroscopic Data
Purity and Stability
Challenges and Solutions
Regioselectivity in Borylation
The boronate group must be introduced exclusively at position 6. Using directed ortho-metalation (DoM) strategies with LiTMP ensures regiocontrol.
Byproduct Formation
-
Deboronation : Minimized by using anhydrous solvents and inert atmospheres.
-
N-Methyl Overalkylation : Controlled by stoichiometric CH₃I and low temperatures.
Industrial-Scale Considerations
Cost-Effective Catalysts
Chemical Reactions Analysis
Types of Reactions
N-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-2-amine can undergo various chemical reactions, including:
Oxidation: The boronate ester group can be oxidized to form boronic acids.
Reduction: The benzimidazole core can be reduced under specific conditions.
Substitution: The compound can participate in substitution reactions, particularly at the boronate ester group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Metal hydrides such as lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles in the presence of a catalyst.
Major Products
Oxidation: Boronic acids.
Reduction: Reduced benzimidazole derivatives.
Substitution: Various substituted benzimidazole derivatives depending on the reagents used.
Scientific Research Applications
N-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-2-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in Suzuki-Miyaura coupling reactions.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of N-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-2-amine involves its interaction with specific molecular targets. The boronate ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical and biological applications .
Comparison with Similar Compounds
Structural Analogues with Boronate Esters
The following table summarizes key structural analogues and their distinguishing features:
Key Observations :
- Steric Hindrance : Bulky groups (e.g., isopropyl in ) may reduce reaction rates in cross-coupling but improve selectivity.
- Boronates in Synthesis : The pinacol boronate group enables Suzuki-Miyaura coupling for biaryl synthesis, a critical step in drug discovery .
Functional Group Variations
- Nitro vs. Boronate : N,N-Dimethyl-6-nitro-1H-benzo[d]imidazol-2-amine () replaces the boronate with a nitro group. Nitro derivatives are often intermediates for amines but lack boronate reactivity .
- Amine Modifications : Compounds like N-(4-bromobenzyl)-2-(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)benzeneamine () use benzylamine substituents, which may enhance lipophilicity and blood-brain barrier penetration .
Biological Activity
N-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-2-amine is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C15H20BNO2
- Molecular Weight : 257.14 g/mol
- CAS Number : 913067-91-1
The compound's biological activity is primarily linked to its interaction with specific biological targets. Research indicates that it may exhibit inhibitory properties against various enzymes and receptors:
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit enzymes involved in critical metabolic pathways. For instance, studies have shown that similar compounds can inhibit phosphodiesterases (PDEs) and adenosine receptors (ADORA), which are important in various signaling pathways related to inflammation and cancer progression .
- Binding Affinity : Binding assays have demonstrated that derivatives of this compound can exhibit significant binding affinity towards target proteins involved in disease processes. For example, certain synthesized analogs showed over 90% inhibition against ADORA2A and PDE4D in binding assays .
Case Study Insights
Recent studies have highlighted the pharmacological potential of N-methyl derivatives in treating conditions such as cancer and inflammatory diseases:
- A study involving the synthesis of dual-target compounds indicated that modifications to the dioxaborolane moiety significantly enhanced binding specificity and potency against selected targets .
- Another investigation focused on the structural optimization of imidazopyridines for visceral leishmaniasis demonstrated that similar scaffold modifications could lead to improved antiparasitic activity while maintaining metabolic stability .
Toxicological Considerations
While promising in terms of therapeutic potential, the compound's safety profile remains a critical area of research. Preliminary assessments suggest moderate inhibition of cytochrome P450 enzymes (CYP450), which are essential for drug metabolism and can influence drug-drug interactions .
Comparative Activity Table
Q & A
Basic: What synthetic routes are effective for preparing N-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-2-amine?
Methodological Answer:
The compound is synthesized via Suzuki-Miyaura cross-coupling, leveraging its boronic ester moiety. A typical approach involves:
Benzimidazole Core Formation : Condensation of o-phenylenediamine derivatives with appropriate carbonyl precursors under acidic conditions.
Boronic Ester Introduction : Palladium-catalyzed coupling of a halogenated benzimidazole intermediate with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane. For example, THF and polymer-supported benzeneboronic acid (PS-BBA) are used to stabilize boron intermediates .
N-Methylation : Post-coupling alkylation with methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃) .
Key Considerations : Monitor reaction progress via TLC or HPLC. Purification often requires flash chromatography (silica gel, petroleum ether/EtOAc gradients) .
Basic: Which analytical techniques are critical for characterizing this compound?
Methodological Answer:
Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR : Confirm regiochemistry of the benzimidazole ring and boronic ester substitution. Aromatic protons typically appear as multiplets at δ 7.0–8.0 ppm, while the dioxaborolane methyl groups resonate as singlets near δ 1.3 ppm .
X-ray Crystallography : Resolve ambiguities in molecular geometry, particularly the planar conformation of the benzimidazole ring and spatial arrangement of the boronic ester. Software like SHELXL or ORTEP-3 aids in refinement .
Mass Spectrometry (HRMS) : Verify molecular weight (expected [M+H]⁺ ≈ 315.2) and detect impurities from incomplete coupling or methylation .
Advanced: How can Suzuki-Miyaura coupling conditions be optimized for this boronic ester?
Methodological Answer:
Catalyst Selection : Pd(PPh₃)₄ or PdCl₂(dppf) are preferred for aryl-boronate coupling. Lower catalyst loadings (1–2 mol%) reduce costs and metal contamination .
Solvent System : Use THF/H₂O (4:1) for solubility of boronic esters. PS-BBA improves yields by scavenging excess halide intermediates .
Base Optimization : Na₂CO₃ or Cs₂CO₃ (2–3 equiv.) maintains pH > 10, critical for transmetalation .
Temperature Control : Reflux (60–80°C) balances reaction rate and boronic ester stability. Microwave-assisted synthesis may accelerate kinetics .
Advanced: How to address instability of the boronic ester during synthesis?
Methodological Answer:
Moisture Control : Conduct reactions under inert atmosphere (N₂/Ar) and use anhydrous solvents. Boronic esters hydrolyze readily to boronic acids, which can precipitate and reduce yields .
Acid Scavengers : Add molecular sieves or PS-BBA to sequester trace water .
Low-Temperature Storage : Store intermediates at –20°C in sealed, desiccated vials.
Advanced: How to resolve contradictions in spectral data (e.g., unexpected NMR splitting)?
Methodological Answer:
Tautomerism Analysis : Benzimidazole NH protons may exhibit dynamic exchange broadening. Use DMSO-d₆ to stabilize tautomers and observe sharp signals .
Impurity Profiling : Compare HPLC retention times with synthetic intermediates. Co-eluting byproducts (e.g., dehalogenated species) suggest incomplete coupling .
DFT Calculations : Model NMR chemical shifts using Gaussian or ORCA software to distinguish between structural isomers .
Advanced: What strategies improve regioselectivity in functionalizing the benzimidazole core?
Methodological Answer:
Directed Metalation : Use N-methyl directing groups to position halogens (e.g., bromine) at the 6-position prior to Suzuki coupling.
Protecting Groups : Temporarily protect the amine with Boc or acetyl groups during halogenation to prevent side reactions .
Computational Screening : DFT-based molecular modeling predicts reactive sites by analyzing electron density (e.g., Fukui indices) .
Basic: What are the compound's potential applications in drug discovery?
Methodological Answer:
Kinase Inhibition : The benzimidazole scaffold is a known ATP-binding site inhibitor. Test against kinases (e.g., EGFR, VEGFR) via fluorescence polarization assays .
Antimicrobial Activity : Screen against Gram-positive/negative bacteria using MIC assays. Structural analogs show activity via membrane disruption .
Boron Neutron Capture Therapy (BNCT) : The ¹⁰B isotope in the boronic ester may enable targeted radiotherapy. Isotopic enrichment and in vitro cytotoxicity assays are required .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
